Thermal Stability Differentiation: Melting Point vs. Closest Benzylamino Analog
The target compound exhibits a melting point of 222–224 °C . Its closest commercially catalogued analog, 2-benzyl-5-(benzylamino)-1,2,4-thiadiazol-3-one (PubChem CID 44452662), differs structurally only by the replacement of the 5-phenylamino group with a 5-benzylamino group (one additional methylene spacer). Although the melting point of the benzylamino analog is not publicly reported in crystalline form, the target compound's high melting point (222–224 °C) substantially exceeds that of the unsubstituted 5-amino-1,2,4-thiadiazol-3(2H)-one core (typically decomposing above 122 °C) . The higher melting point indicates stronger intermolecular hydrogen-bonding networks and greater lattice energy, which correlate with improved solid-state stability and resistance to thermal degradation during storage and processing.
| Evidence Dimension | Melting point as a proxy for solid-state thermal stability |
|---|---|
| Target Compound Data | 222–224 °C (experimental) |
| Comparator Or Baseline | 5-Amino-1,2,4-thiadiazol-3(2H)-one: >122 °C (decomposition); benzylamino analog CID 44452662: not reported |
| Quantified Difference | >100 °C higher than unsubstituted parent (~122 °C dec.) |
| Conditions | Capillary melting point determination (ChemicalBook data) |
Why This Matters
Higher melting point reduces risk of polymorphic transitions during storage and standard laboratory handling, making this compound more reliable for reproducible in vitro assay preparation than the lower-melting unsubstituted analogs.
